Sodium 6-methylpyridine-3-sulfinate
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Overview
Description
Sodium 6-methylpyridine-3-sulfinate is an organosulfur compound that has gained attention due to its versatile reactivity and applications in various fields. This compound is part of the broader class of sodium sulfinates, which are known for their ability to act as building blocks in the synthesis of valuable organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylpyridine-3-sulfinate typically involves the sulfonylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products:
- Sulfonic acids
- Thiols
- Sulfides
- Sulfonamides
Scientific Research Applications
Sodium 6-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a sulfonylating agent in the synthesis of various organosulfur compounds, including sulfones and sulfonamides .
- Biology: It is utilized in the modification of biomolecules and the study of sulfur-containing biological systems .
- Medicine: It has potential applications in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals .
- Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of sodium 6-methylpyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate its sulfinyl group to electrophilic centers, facilitating the formation of new chemical bonds. This reactivity is primarily due to the presence of the sulfinyl group, which can stabilize transition states and intermediates during reactions .
Comparison with Similar Compounds
- Sodium 6-methylpyridine-2-sulfinate
- Sodium pyridine-2-sulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 6-methylpyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it may offer distinct advantages in certain synthetic applications, particularly in the formation of specific organosulfur compounds .
Properties
Molecular Formula |
C6H6NNaO2S |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;6-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-2-3-6(4-7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
ANVYRLOPAQBYSH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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